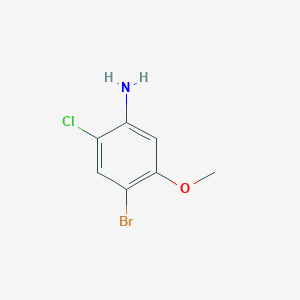
4-Bromo-2-chloro-5-methoxyaniline
Vue d'ensemble
Description
The compound 4-Bromo-2-chloro-5-methoxyaniline is a chemical of interest due to its potential applications in various fields, including medicine and agriculture. Although the provided papers do not directly discuss 4-Bromo-2-chloro-5-methoxyaniline, they provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include reactions such as condensation, cyclization, nitrification, chlorination, bromination, and diazotization. For instance, a Schiff base compound was synthesized through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method . Similarly, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through cyclization, nitrification, and chlorination . These methods highlight the potential pathways that could be adapted for the synthesis of 4-Bromo-2-chloro-5-methoxyaniline.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as XRD, IR, MS, and NMR spectroscopy. For example, the Schiff base compound's structure was found to be monoclinic with detailed intermolecular interactions revealed by Hirshfeld surfaces analysis . The isostructural nature of various substituted phenoxyanilines, including bromo and chloro derivatives, suggests that 4-Bromo-2-chloro-5-methoxyaniline may also exhibit specific and predictable crystal structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of halogenated anilines. The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the selective introduction of bromine into the molecule . This suggests that similar regioselective halogenation reactions could be applicable to the synthesis of 4-Bromo-2-chloro-5-methoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, are influenced by their molecular structures. The synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid, which resulted in a high yield and purity, indicates that ionic liquids could be a suitable medium for the synthesis of 4-Bromo-2-chloro-5-methoxyaniline, potentially offering environmental benefits and ease of purification . Additionally, the industrial-scale synthesis of a key intermediate for SGLT2 inhibitors demonstrates the practicality and scalability of synthesizing complex halogenated compounds, which could be relevant for the production of 4-Bromo-2-chloro-5-methoxyaniline .
Applications De Recherche Scientifique
Synthesis and Industrial Applications
4-Bromo-2-chloro-5-methoxyaniline is a key intermediate in the synthesis of various chemical compounds. It has been utilized in the industrial-scale production of pharmaceuticals, particularly in the manufacturing of therapeutic SGLT2 inhibitors used for diabetes therapy. This process involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility in complex chemical syntheses (Zhang et al., 2022).
Synthesis Methodologies
The compound has been the focus of studies exploring efficient synthesis methodologies. For instance, a method for synthesizing 2-bromo-4-methoxyaniline, a related compound, in ionic liquid was developed, highlighting advancements in environmentally friendly synthesis techniques. This method is noted for its simplicity, high yield, and minimal environmental impact (Ding Yu-fei, 2011).
Antiviral and Antimicrobial Properties
Research into derivatives of 4-Bromo-2-chloro-5-methoxyaniline has revealed potential antiviral and antimicrobial properties. For example, derivatives synthesized for antimicrobial activity have shown efficacy against various microbial strains, indicating potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Applications in Material Science
The compound has also been explored in material science, particularly in the synthesis of fluorescent and nonfluorescent crystals. These studies investigate the structural and luminescence properties of various derivatives, suggesting applications in optoelectronics and material design (Tsuchimoto et al., 2016).
Environmental Applications
In environmental science, derivatives of 4-Bromo-2-chloro-5-methoxyaniline have been used in studies focusing on the degradation of hazardous chemicals in aqueous solutions. Such research is crucial for developing efficient methods to treat industrial wastewater and reduce environmental pollution (Chaturvedi & Katoch, 2020).
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPONDACHYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563898 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-methoxyaniline | |
CAS RN |
98446-54-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



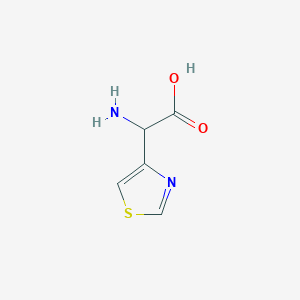
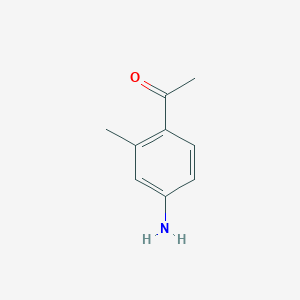
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
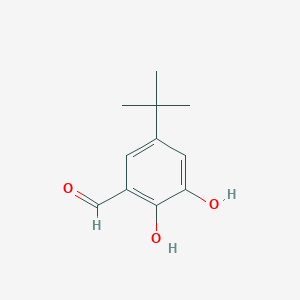
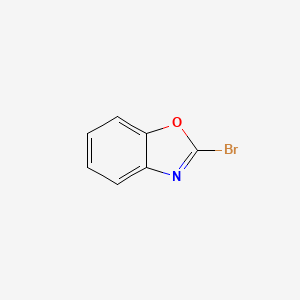

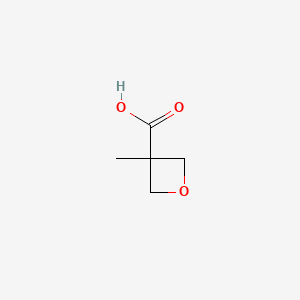

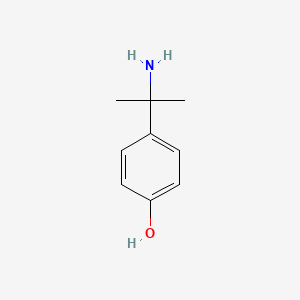
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
